molecular formula C10H18O2 B14599228 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one CAS No. 60676-25-7

5-Hydroxy-2,2,5-trimethylhept-6-en-3-one

Cat. No.: B14599228
CAS No.: 60676-25-7
M. Wt: 170.25 g/mol
InChI Key: AGUDAYVTGMOGBV-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2,5-trimethylhept-6-en-3-one is an acyclic ketone featuring a hydroxy group at the C5 position, methyl substituents at C2 and C5, and a terminal alkene at C6–C5. The compound’s key functional groups—hydroxy, ketone, and alkene—impart reactivity typical of α,β-unsaturated ketones, such as susceptibility to nucleophilic additions or redox reactions.

Properties

CAS No.

60676-25-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-hydroxy-2,2,5-trimethylhept-6-en-3-one

InChI

InChI=1S/C10H18O2/c1-6-10(5,12)7-8(11)9(2,3)4/h6,12H,1,7H2,2-5H3

InChI Key

AGUDAYVTGMOGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C)(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl group and the double bond. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2,5-trimethylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagents used.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-2,2,5-trimethylhept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2,5-trimethylhept-6-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes through its effects on enzyme activity and receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with shared functional motifs (hydroxy, ketone, or halogenated groups) and highlights structural, toxicological, and environmental distinctions.

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Structure Type Molecular Weight (g/mol) Functional Groups Halogen Content Key Structural Features
5-Hydroxy-2,2,5-trimethylhept-6-en-3-one Acyclic ketone ~170.25* Hydroxy, ketone, alkene None Linear chain, methyl branching
MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) Cyclic furanone 199.43 Hydroxy, ketone, halogens 3 Cl atoms Fused furanone ring, halogenation
BMX-3 (3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) Cyclic furanone ~333.23* Hydroxy, ketone, halogens 3 Br atoms Brominated analog of MX
EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) Linear oxobutenoic acid ~210.86* Carboxylic acid, ketone, halogens 3 Cl atoms Acyclic, halogenated carboxylic acid

*Calculated based on molecular formulas.

Key Observations:

  • Cyclic vs. Acyclic Systems : MX, BMX-3, and EMX feature cyclic or conjugated systems that enhance electrophilicity and stability, whereas this compound’s acyclic structure may reduce reactivity .
  • The absence of halogens in the target compound suggests lower inherent toxicity .

Toxicity and Environmental Impact

Table 2: Toxicological and Environmental Profiles
Compound Name Carcinogenic Potency Primary Source/Application Biological Target
This compound Not reported Unknown (likely synthetic) N/A
MX High (rodent bladder carcinogen) Disinfection byproduct (DBP) Urinary bladder
BMX-3 High (prioritized for study) DBP from brominated precursors Suspected bladder target
EMX Moderate (mutagenic activity) Halogenated DBP DNA reactivity

Key Findings:

  • Halogenated DBPs: MX and BMX-3 are potent carcinogens generated during water disinfection. Their cyclic furanone cores and halogen substituents facilitate DNA adduct formation, correlating with bladder carcinogenicity in rodents .

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